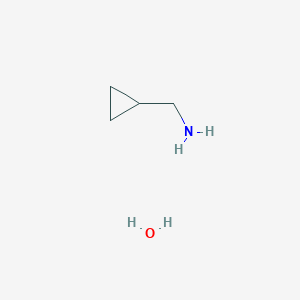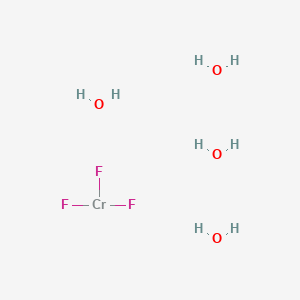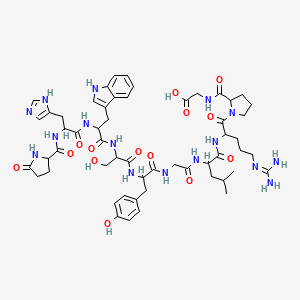![molecular formula C21H19ClNO4+ B12062104 1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride, also known as chelerythrine chloride, is a benzophenanthridine alkaloid. This compound is derived from the plant Chelidonium majus and other members of the Papaveraceae family. It is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride typically involves the oxidation of protopine. The process includes the following steps:
Oxidation: Protopine is oxidized using hydrogen peroxide or chloramine to form a quinone intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzophenanthridine structure.
Methylation: The final step involves methylation to produce the desired compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chloramine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various quinone derivatives, dihydrochelerythrine, and substituted benzophenanthridines .
Applications De Recherche Scientifique
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell signaling pathways, particularly in apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in inhibiting protein kinase C.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of protein kinase C (PKC). It binds to the regulatory domain of PKC, preventing its activation and subsequent phosphorylation of target proteins. This inhibition leads to the disruption of various cellular processes, including cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sanguinarine: Another benzophenanthridine alkaloid with similar biological activities.
Berberine: An isoquinoline alkaloid with antimicrobial and anticancer properties.
Palmatine: An alkaloid with anti-inflammatory and antimicrobial activities.
Uniqueness
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride is unique due to its potent inhibition of protein kinase C, making it a valuable tool in studying cell signaling pathways and a potential therapeutic agent in cancer treatment .
Propriétés
Formule moléculaire |
C21H19ClNO4+ |
|---|---|
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride |
InChI |
InChI=1S/C21H18NO4.ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;/h4-10H,11H2,1-3H3;1H/q+1; |
Clé InChI |
WEEFNMFMNMASJY-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)












